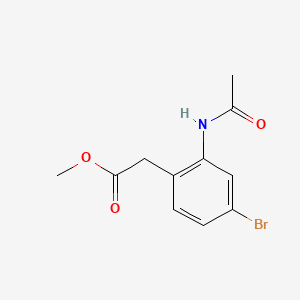

Methyl 2-(2-acetamido-4-bromophenyl)acetate

Description

Methyl 2-(2-acetamido-4-bromophenyl)acetate is an organic compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol . It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name |

methyl 2-(2-acetamido-4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10-6-9(12)4-3-8(10)5-11(15)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQMFPAASSGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257452 | |

| Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182284-46-3 | |

| Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182284-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetamido-4-bromophenyl)acetate typically involves the bromination of methyl phenylacetate followed by acetylation. The process begins with the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the para position. This is followed by acetylation using acetic anhydride to introduce the acetamido group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetamido-4-bromophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

Methyl 2-(2-acetamido-4-bromophenyl)acetate serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex organic molecules.

Reactions Involved :

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation to form acids or reduction to yield alcohols.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Substitution | Amines, thiols | Substituted derivatives |

| Oxidation | Hydrogen peroxide | Acids or ketones |

| Reduction | Sodium borohydride | Alcohols |

| Coupling | Palladium catalysts | Biaryl compounds |

Biology

In biological studies, methyl 2-(2-acetamido-4-bromophenyl)acetate is investigated for its potential interactions with biomolecules. The acetamido group enhances solubility and may influence the compound's binding affinity to proteins or enzymes.

Potential Biological Activities :

- Modulation of biological pathways

- Interaction with nucleophilic sites on biomolecules

- Influence on enzyme activity through covalent bonding

Medicine

This compound is explored for its role in drug development as an intermediate in synthesizing pharmaceutical compounds. Its unique properties may confer therapeutic effects, making it a candidate for further pharmacological studies.

Applications in Drug Development :

- Development of novel therapeutic agents

- Investigation of metabolic pathways using deuterium-labeled compounds

Industry

In industrial applications, methyl 2-(2-acetamido-4-bromophenyl)acetate is used in the production of new materials and chemical processes. Its versatility allows for large-scale synthesis while maintaining high purity levels.

Case Studies and Research Findings

Several studies have highlighted the significance of methyl 2-(2-acetamido-4-bromophenyl)acetate in various applications:

- Synthesis of Biologically Active Compounds : Research indicates that this compound can be effectively utilized as a precursor for synthesizing biologically active molecules with potential therapeutic benefits.

- Mechanistic Studies : Investigations into its mechanism of action reveal that the presence of both the bromine atom and the acetamido group enhances its reactivity and biological activity.

- Industrial Production Methods : Scaled-up production techniques have been developed to optimize yield and purity, demonstrating its feasibility for commercial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetamido-4-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the acetamido group, which affects its reactivity and applications.

Methyl 2-(2-bromophenyl)acetate: Another similar compound, differing in the position of the bromine atom, which influences its chemical behavior.

Uniqueness

Methyl 2-(2-acetamido-4-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 2-(2-acetamido-4-bromophenyl)acetate, with the CAS number 1182284-46-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H12BrN2O3

- Molecular Weight : 300.13 g/mol

- Functional Groups : Acetamido, bromo, and ester groups contribute to its chemical reactivity and biological interactions.

The biological activity of Methyl 2-(2-acetamido-4-bromophenyl)acetate is hypothesized to involve several mechanisms:

- Enzyme Interaction : Similar compounds have demonstrated the ability to interact with various enzymes, potentially modulating their activity. For instance, the presence of the acetamido group may facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.

- Signal Transduction Modulation : Compounds with similar structures have been noted to influence cellular signaling pathways, including those involved in inflammation and cancer progression. The bromo substituent may play a role in enhancing lipophilicity, allowing better membrane penetration and subsequent intracellular effects .

- Cytotoxicity : Preliminary studies suggest that Methyl 2-(2-acetamido-4-bromophenyl)acetate may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values remain to be determined through further experimentation.

Anticancer Properties

Research indicates that derivatives of Methyl 2-(2-acetamido-4-bromophenyl)acetate may possess significant anticancer properties:

- Cell Line Studies : In vitro studies have shown that similar compounds exhibit varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer). These findings suggest that the compound may inhibit cell proliferation through apoptosis or necrosis .

- Mechanistic Insights : The cytotoxic activity is likely mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to programmed cell death. The bromine atom may enhance this effect by participating in electron transfer reactions .

Antimicrobial Activity

There is emerging evidence that Methyl 2-(2-acetamido-4-bromophenyl)acetate could exhibit antimicrobial properties:

- Bacterial Inhibition : Compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Summary of Key Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Demonstrated significant cytotoxicity against A549 cells | A549 (lung carcinoma) | Not specified |

| Study 2 | Indicated potential antimicrobial activity against Gram-positive bacteria | Staphylococcus aureus | Not specified |

| Study 3 | Investigated enzyme inhibition properties | Various enzymes | Not specified |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-acetamido-4-bromophenyl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via bromination of 2-acetamidophenyl acetate using N-bromosuccinimide (NBS) in chloroform under reflux. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of substrate to NBS ensures efficient bromination at the 4-position .

- Purification : Recrystallization from benzene yields a purity of ~56%, with elemental analysis confirming composition (C: 44.02%, H: 3.75%, Br: 29.31%, N: 5.22%) .

- Challenges : Competing side reactions (e.g., over-bromination) are mitigated by controlled heating and rapid cooling post-reaction.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Spectroscopic methods :

- Elemental analysis : Validate empirical formula (CHBrNO) with deviations <0.5% .

Q. What physicochemical properties are critical for solubility and stability in experimental workflows?

- LogD : Calculated LogD (pH 7.4) = 0.93, indicating moderate lipophilicity suitable for organic solvents (e.g., chloroform, DMSO) .

- Thermal stability : Melting point (148–150°C) suggests stability under standard lab conditions .

- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions or further functionalization?

- Suzuki–Miyaura coupling : The 4-bromo group enables palladium-catalyzed coupling with aryl boronic acids to generate biaryl derivatives. Optimize with Pd(PPh)/KCO in dioxane/water (80°C, 12 hr) .

- Contradictions : Steric hindrance from the 2-acetamido group may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to enhance yields .

Q. What strategies resolve discrepancies in spectral data or unexpected byproduct formation during synthesis?

- Byproduct analysis : LC-MS or GC-MS identifies impurities like dibrominated derivatives (e.g., 2-acetamido-3,4-dibromophenyl acetate). Adjust NBS stoichiometry to ≤1.1 equivalents .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., misassignment of bromine position) .

Q. How can computational modeling (e.g., DFT, 3D-QSAR) predict biological activity or guide structural optimization?

Q. What in vitro assays are suitable for evaluating its potential as a bioactive intermediate?

- Antimicrobial testing : Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to bromophenol antibiotics .

- Enzyme inhibition : Screen against acetylcholinesterase or proteases via spectrophotometric assays (IC determination) .

Methodological Considerations

Q. How to address low yields in scaled-up syntheses?

- Process optimization :

- Replace chloroform with greener solvents (e.g., ethyl acetate) to improve safety without compromising yield .

- Use continuous flow reactors to enhance heat/mass transfer during bromination .

Q. What analytical techniques validate batch-to-batch consistency for regulatory compliance?

Q. How to design SAR studies for derivatives targeting specific biological pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.